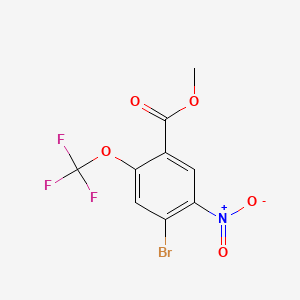
Methyl 4-bromo-5-nitro-2-(trifluoromethoxy)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-bromo-5-nitro-2-(trifluoromethoxy)benzoate is an organic compound with the molecular formula C9H5BrF3NO5 It is a derivative of benzoic acid, featuring a bromine atom, a nitro group, and a trifluoromethoxy group attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-bromo-5-nitro-2-(trifluoromethoxy)benzoate typically involves multiple steps:
Nitration: The nitro group is introduced via nitration, which involves treating the brominated compound with a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Trifluoromethoxylation: The trifluoromethoxy group can be introduced using a trifluoromethoxylation reagent under specific conditions.
Esterification: Finally, the esterification of the carboxylic acid group with methanol (CH3OH) in the presence of an acid catalyst like sulfuric acid (H2SO4) yields the desired compound
Industrial Production Methods: Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures while ensuring safety, efficiency, and cost-effectiveness. This includes optimizing reaction conditions, using continuous flow reactors, and employing advanced purification techniques.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic aromatic substitution due to the presence of electron-withdrawing groups (nitro and trifluoromethoxy).
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as tin (Sn) and hydrochloric acid (HCl).
Oxidation Reactions: The methyl ester group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide (NaOCH3) in methanol.
Reduction: Tin (Sn) and hydrochloric acid (HCl).
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Major Products:
Amino Derivative: From the reduction of the nitro group.
Carboxylic Acid Derivative: From the oxidation of the methyl ester group
科学的研究の応用
Methyl 4-bromo-5-nitro-2-(trifluoromethoxy)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
作用機序
The mechanism of action of Methyl 4-bromo-5-nitro-2-(trifluoromethoxy)benzoate involves its interaction with molecular targets through electrophilic aromatic substitution. The electron-withdrawing groups (nitro and trifluoromethoxy) influence the reactivity of the benzene ring, making it susceptible to nucleophilic attack. This compound can also participate in redox reactions, where the nitro group can be reduced to an amino group, altering its chemical and biological properties .
類似化合物との比較
- Methyl 4-bromo-2-(trifluoromethyl)benzoate
- Methyl 4-bromo-5-fluoro-2-nitrobenzoate
- Methyl 2-bromo-4-(trifluoromethyl)benzoate
Comparison: The trifluoromethoxy group imparts unique electronic properties, making it distinct from other similar compounds that may have different substituents such as trifluoromethyl or fluoro groups .
特性
分子式 |
C9H5BrF3NO5 |
|---|---|
分子量 |
344.04 g/mol |
IUPAC名 |
methyl 4-bromo-5-nitro-2-(trifluoromethoxy)benzoate |
InChI |
InChI=1S/C9H5BrF3NO5/c1-18-8(15)4-2-6(14(16)17)5(10)3-7(4)19-9(11,12)13/h2-3H,1H3 |
InChIキー |
PWLBYRLCDSXTGN-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC(=C(C=C1OC(F)(F)F)Br)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















